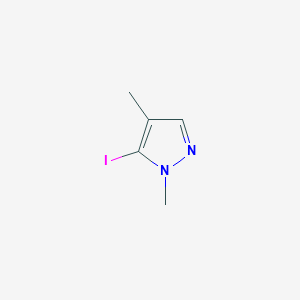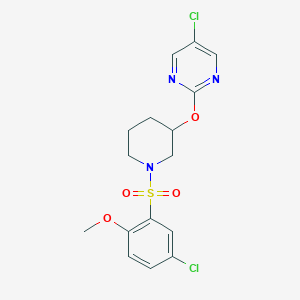
5-iodo-1,4-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-1,4-dimethyl-1H-pyrazole is a chemical compound with the CAS Number: 1420831-53-3 . It has a molecular weight of 222.03 .
Synthesis Analysis
The synthesis of pyrazoles, including 5-iodo-1,4-dimethyl-1H-pyrazole, involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can also be used .Chemical Reactions Analysis
Several chemical reactions involving pyrazoles have been reported. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives . Another reaction involves the use of L-(-)-Quebrachitol (QCT) as a ligand to enable a selective N-arylation of nitrogen-containing heterocycles with aryl halides .Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture . The synthesis of pyrazole derivatives encompasses diverse methods for accessing the pyrazole moiety, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Biological Activities
Pyrazoles have been extensively highlighted for their diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This has garnered substantial interest from researchers.
Antioxidant Potential
The incorporation of 3-Iodo-1,4-dimethyl-1H-pyrazole into heterocyclic compounds has been explored for its antioxidant potential. Novel heterocyclic compounds featuring pyrazole have demonstrated promising antioxidant activities through DPPH scavenging assay.
Antimicrobial Potential
Synthesis of Heterobiaryls
4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls . This showcases the potential of iodopyrazoles in the synthesis of complex organic compounds.
Iodination Reactions
4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This highlights the reactivity of iodopyrazoles and their potential use in the synthesis of highly functionalized pyrazoles.
Safety and Hazards
While specific safety and hazards information for 5-iodo-1,4-dimethyl-1H-pyrazole is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Relevant Papers Relevant papers on 5-iodo-1,4-dimethyl-1H-pyrazole include those found at the following references . These papers provide more detailed information on the synthesis, properties, and applications of 5-iodo-1,4-dimethyl-1H-pyrazole and related compounds.
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include 5-iodo-1,4-dimethyl-1h-pyrazole, are known to have a broad range of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
This interaction can result in changes to the target’s function, which can lead to various downstream effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-iodo-1,4-dimethyl-1H-pyrazole are not explicitly mentioned in the available literature. These properties are crucial in determining the bioavailability of a compound. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that the effects are diverse and depend on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a drug’s stability and how it interacts with its targets . .
Propriétés
IUPAC Name |
5-iodo-1,4-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDLQKKWVSDXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-1,4-dimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2918683.png)

![4-(benzylthio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2918688.png)

![2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B2918690.png)

![3-(2-Chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2918694.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918698.png)
![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2918701.png)


![(E)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2918704.png)

![N-(5-Chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2918706.png)